4-Ethyl-3-(trifluoromethyl)aniline

Catalog No.
S3466327
CAS No.
74422-98-3
M.F
C9H10F3N
M. Wt
189.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-3-(trifluoromethyl)aniline

CAS Number

74422-98-3

Product Name

4-Ethyl-3-(trifluoromethyl)aniline

IUPAC Name

4-ethyl-3-(trifluoromethyl)aniline

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

InChI

InChI=1S/C9H10F3N/c1-2-6-3-4-7(13)5-8(6)9(10,11)12/h3-5H,2,13H2,1H3

InChI Key

QWCSPEJQIACNGS-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1)N)C(F)(F)F

Canonical SMILES

CCC1=C(C=C(C=C1)N)C(F)(F)F

4-Ethyl-3-(trifluoromethyl)aniline is an organic compound classified as a trifluoromethyl-substituted aniline. Its molecular formula is C9H10F3NC_9H_{10}F_3N, and it has a molecular weight of approximately 189.178 g/mol. The compound features an ethyl group at the para position (4-position) and a trifluoromethyl group at the meta position (3-position) on the aniline ring. The presence of the trifluoromethyl group significantly alters the chemical properties of the compound, enhancing its lipophilicity and reactivity, which makes it valuable in various scientific and industrial applications .

  • Oxidation: This compound can be oxidized to form nitro or nitroso derivatives using reagents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Nitro derivatives can be reduced back to the amine using catalytic hydrogenation with palladium on carbon or sodium borohydride.
  • Substitution: Electrophilic aromatic substitution can introduce other functional groups onto the aniline ring, utilizing halogenation with bromine or chlorination with chlorine in the presence of Lewis acids like aluminum chloride .

The biological activity of 4-Ethyl-3-(trifluoromethyl)aniline is influenced by its unique structure. The trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological membranes and molecular targets. This compound may exhibit inhibitory effects on certain enzymes or receptors by binding to their active sites, potentially leading to altered cellular functions and therapeutic effects. Further studies are required to elucidate its specific biological mechanisms and potential therapeutic applications .

The synthesis of 4-Ethyl-3-(trifluoromethyl)aniline typically involves the trifluoromethylation of 4-ethyl aniline. Common methods include:

  • Trifluoromethylation Reaction: This is performed using trifluoromethyl iodide (CF₃I), potassium carbonate (K₂CO₃), and a copper catalyst under inert atmosphere conditions at elevated temperatures to achieve high yields.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for large-scale production, allowing precise control over reaction conditions such as temperature and pressure .

4-Ethyl-3-(trifluoromethyl)aniline finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis due to its unique chemical properties.
  • Agriculture: Serves as a precursor in the development of agrochemicals.
  • Dyes and Pigments: Employed in the production of dyes owing to its reactivity and stability .

Interaction studies involving 4-Ethyl-3-(trifluoromethyl)aniline focus on its binding affinities with various biological targets. The electron-withdrawing nature of the trifluoromethyl group enhances binding interactions, stabilizing charged states during receptor-ligand interactions. Research indicates potential applications in enzyme inhibition and receptor modulation, although specific interactions require further investigation.

Several compounds share structural similarities with 4-Ethyl-3-(trifluoromethyl)aniline:

Compound NameStructure FeaturesUnique Properties
4-Methyl-3-(trifluoromethyl)anilineMethyl and trifluoromethyl groupsHigh lipophilicity
4-(Trifluoromethyl)anilineTrifluoromethyl group onlyLacks ethyl group; different steric properties
4-Ethyl-2-(trifluoromethyl)anilineEthyl and trifluoromethyl groupsDifferent positional isomer affecting reactivity
N-Ethyl-N-(trifluoromethyl)anilineEthyl group attached to nitrogenEnhanced solubility compared to aniline derivatives

XLogP3

2.9

Dates

Modify: 2023-07-26

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